N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-7,12H,8-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIFNWBHCMIMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the tetrahydro-2H-pyran derivative and benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. The thiophene ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability . The benzamide group can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Key Structural Differences :
- Central Ring System: The oxane ring in N-[4-(thiophen-2-yl)oxan-4-yl]benzamide contrasts with heterocycles like 1,3,4-oxadiazole (e.g., compound 25 in : N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide), which has a planar, aromatic five-membered ring. The oxane’s non-aromatic, six-membered ring may confer improved solubility or conformational flexibility .
Spectral and Physicochemical Properties
NMR and IR Profiles :
- Thiophene protons in similar compounds (e.g., compound 25 , ) resonate at δ 7.20–7.80 ppm in ^1H NMR, consistent with aromaticity. The oxane ring’s protons would appear upfield (δ 3.50–4.50 ppm) due to the aliphatic environment .
- IR spectra of benzamide derivatives () show ν(C=O) at 1660–1680 cm⁻¹ and ν(NH) at 3150–3400 cm⁻¹, which are critical for validating amide bond integrity .
Solubility and Stability :
The oxane ring may enhance solubility in polar solvents compared to purely aromatic analogues (e.g., 1,3,4-oxadiazoles). However, steric hindrance from the tetrahydropyran ring could reduce metabolic stability .
Key Research Findings
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity by reviewing synthesis methods, structure-activity relationships (SAR), and in vitro evaluations against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophenes with oxan derivatives followed by amide formation. The characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
1. Anticancer Activity
This compound has been evaluated for its anticancer properties, particularly as an inhibitor of the BRAF(V600E) kinase mutation, which is prevalent in melanoma. In a study examining various derivatives, compounds with similar structures demonstrated significant inhibition of BRAF(V600E) with IC50 values ranging from 0.5 to 5 µM .
Table 1: Inhibition Potency of this compound Derivatives Against BRAF(V600E)
| Compound ID | IC50 (µM) |
|---|---|
| b40 | 0.5 |
| b47 | 1.2 |
| This compound | TBD |
2. Acetylcholinesterase Inhibition
Another area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Compounds with similar scaffolds have shown promising AChE inhibitory activity with IC50 values below 10 µM .
Table 2: AChE Inhibition Potency Comparison
| Compound ID | IC50 (µM) |
|---|---|
| 3i | 2.7 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene ring and oxan moiety can significantly influence biological activity. For instance, substituents on the benzamide group enhance binding affinity towards target enzymes by optimizing interactions such as hydrogen bonding and π-stacking.
Case Studies
Case Study 1: BRAF Inhibition
In a study focused on melanoma treatment, the derivatives of this compound were screened for their ability to inhibit BRAF(V600E). The most potent derivatives exhibited an inhibition rate exceeding 80% at concentrations lower than 10 µM, suggesting a strong therapeutic potential against this mutation .
Case Study 2: AChE Inhibition
Research into AChE inhibition revealed that compounds structurally related to this compound could effectively increase acetylcholine levels in neuronal systems, thereby enhancing cognitive functions in animal models .
Q & A
Basic: What are the optimal synthetic routes for N-[4-(thiophen-2-yl)oxan-4-yl]benzamide, and how can purity be maximized?
Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted oxane-thiophene amine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to facilitate reaction between 4-(thiophen-2-yl)oxan-4-amine and benzoyl chloride derivatives under inert conditions (N₂/Ar) to prevent oxidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C improve yield.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Monitor via TLC or HPLC .
Critical parameters : Control moisture (hygroscopic intermediates) and reaction time to minimize byproducts like hydrolyzed acids .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxane and thiophene rings. Key signals include:
- Thiophene protons (δ 6.8–7.2 ppm, multiplet).
- Oxane methylene groups (δ 3.5–4.0 ppm).
- Benzamide carbonyl (δ ~165 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of residual amine (~3300 cm⁻¹) .
Advanced: How do structural modifications at the benzamide or oxane ring influence biological activity?
Answer:
- Benzamide substituents : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance lipophilicity and target binding (e.g., kinase inhibition). Compare with , where a trifluoromethoxy group improved activity .
- Oxane modifications : Replacing the oxane with a pyridine ring (as in ) alters steric bulk, affecting selectivity for enzymes like protein kinases.
- Thiophene substitution : 3-Thiophene vs. 2-thiophene alters π-π stacking with aromatic residues in binding pockets .
Methodology : Use SAR studies with analogues (e.g., methyl, halogen, or aryl substitutions) and assay activity in enzymatic (e.g., kinase inhibition) or cellular (e.g., cytotoxicity) models .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock, Glide) : Screen against crystallographic structures of targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the thiophene/oxane .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., RMSD, binding free energy via MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the benzamide) for virtual screening of derivatives .
Validation : Cross-correlate with experimental IC₅₀ values from kinase assays .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
- Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods .
- Meta-analysis : Compare datasets using tools like PRISMA, adjusting for variables like compound purity (HPLC ≥95%) or solvent effects (DMSO concentration) .
Case study : Discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays; normalize to [ATP] = Km .
Basic: What are the key challenges in maintaining compound stability during synthesis and storage?
Answer:
- Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Store at –20°C under inert gas (argon) in anhydrous DMSO or sealed vials .
- Oxidation : Thiophene rings may oxidize; add antioxidants (e.g., BHT) or use amber vials to block light .
- Analytical monitoring : Regularly check purity via HPLC and NMR post-storage .
Advanced: What strategies elucidate metabolic pathways of this compound in vitro?
Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes + NADPH. Identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess enzyme interactions .
- Stable isotope labeling : Synthesize ¹³C/²H-labeled analogues to track metabolic cleavage sites .
Outcome : Major metabolites (e.g., hydroxylated oxane or sulfoxidized thiophene) inform toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
